
3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential applications in medicinal chemistry. In one study, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde. These compounds were then characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV spectral data . Another study focused on the reductive deoxygenation of 3-aryl-4,5,6,7-tetrahydro-2-(o-nitrophenyl)indazoles to produce triazapentalenes. Specifically, the reaction of 6,7-dihydro-3,6,6-trimethyl-1-(o-nitrophenyl)-indazol-4(5H)-one yielded a trimethyltriazapentalenone, which is closely related to the compound of interest .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activities. The synthesized triazol-5-one derivatives in the first study were thoroughly characterized to confirm their structures. The use of IR spectroscopy helped identify functional groups, while NMR spectroscopy provided detailed information about the hydrogen and carbon environments within the molecules. UV spectroscopy was also employed to gain insights into the electronic structure of the compounds . In the second study, the structure of the trimethyltriazapentalenone was likely elucidated using similar spectroscopic techniques, although the abstract does not specify this .
Chemical Reactions Analysis
The synthesized compounds in the first study were not only characterized but also tested for their in vitro antioxidant activities. This involved assessing their reducing power, free radical scavenging ability, and metal chelating activity. These biological assays are indicative of the chemical reactivity of the compounds in biological systems. The antioxidant activities were compared with standard antioxidants, providing a benchmark for their effectiveness . The second study mentioned that the triazapentalenes and trimethyltriazapentalenone did not undergo ready electrophilic substitution, which is a reaction characteristic that could influence their reactivity in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are essential for understanding their behavior in different environments. The first study determined the pKa values of the triazol-5-one derivatives in non-aqueous solvents through potentiometric titration, which is indicative of their acid-base properties. The lipophilicity of these compounds was also investigated using HPLC, which is important for their pharmacokinetic profiles. Additionally, kinetic parameters for each stage of thermal degradation were obtained using the Coats–Redfern and Horowitz–Metzger methods, providing insight into their stability . The second study does not provide details on the physical and chemical properties of the synthesized trimethyltriazapentalenone .
科学的研究の応用
Tautomerism and Structural Studies
Tautomerism Analysis : Computational studies on 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one revealed insights into its tautomeric forms, helping establish the most stable tautomer using a range of computational methods (Pérez Medina, López, & Claramunt, 2006).
Structural Characterization : Multinuclear magnetic resonance spectroscopy was employed for structural study, revealing details about the most stable tautomer and providing insights into the crystal structure of this compound (Claramunt, López, Pérez-Medina, Pinilla, Torres, & Elguero, 2006).
Synthetic Applications
Synthesis and Derivatization : The compound underwent various synthetic processes including cycloaddition reactions and Ritter reaction modifications, leading to the development of tetrahydroindazole-triazole conjugates (Greitāns, Rībena, & Turks, 2018).
Production of Heterocyclic Derivatives : The compound was involved in reactions leading to the synthesis of novel spiro[indazole-5,3′-pyrazole] derivatives, demonstrating its versatility in producing heterocyclic compounds (Ren, Kuang, & Li, 2018).
Charge Density Studies
- Charge Density Analysis : High-resolution X-ray diffraction data were used to study the charge density of related derivatives, providing insights into weak intermolecular interactions like C-H...O and pi...pi interactions. This research aids in understanding the molecular interactions and stability (Chopra, Cameron, Ferrara, & Guru Row, 2006).
Synthetic Routes and Modifications
- Synthetic Routes and Variations : Various studies have focused on developing new synthetic routes and modifications for derivatives of this compound, showcasing its adaptability and potential for creating diverse chemical entities (Yan-feng, 2012); (Делятицкая, Петрова, Гринберга, Тонких, & Страков, 2013).
特性
IUPAC Name |
3,6,6-trimethyl-1-(2-methylphenyl)-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-6-8-13(11)19-14-9-17(3,4)10-15(20)16(14)12(2)18-19/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQHOPZYRCRTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=N2)C)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)
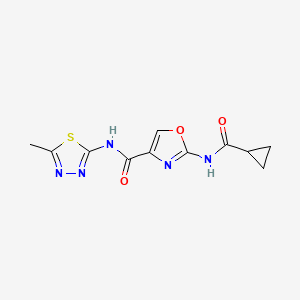
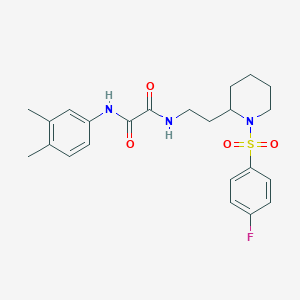
![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)

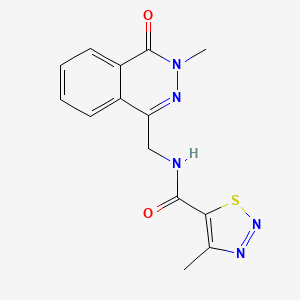
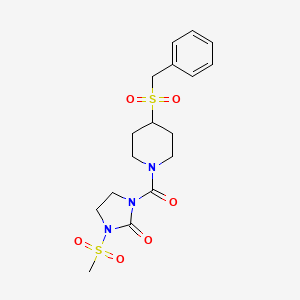

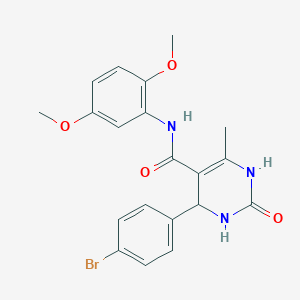
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)